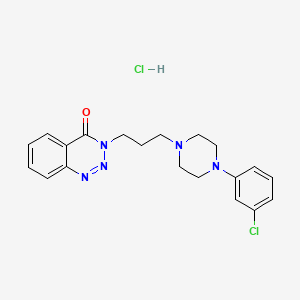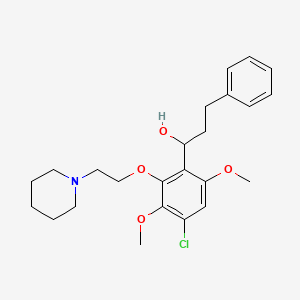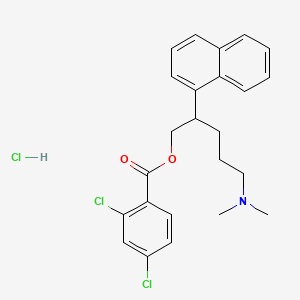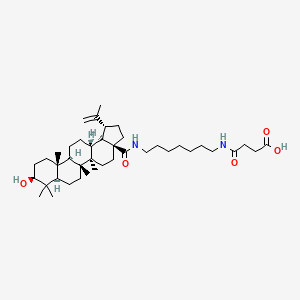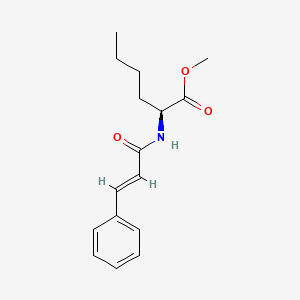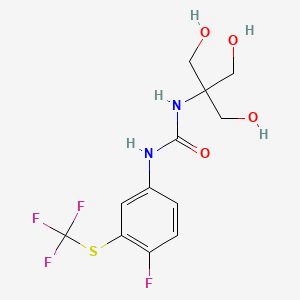
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridinone core, a diethylaminoethyl side chain, and a thiazolylhydrazone moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride typically involves a multi-step process. One common method includes the reaction of 9(10H)-acridinone with 2-(diethylamino)ethyl chloride to form the intermediate 10-(2-(diethylamino)ethyl)-9(10H)-acridinone. This intermediate is then reacted with thiosemicarbazide to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding acridinone derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in its anticancer activity. Additionally, it can inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-based thiazolyl hydrazone derivatives: These compounds share structural similarities with 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride and exhibit similar biological activities.
Phenylboronic pinacol esters: Although structurally different, these compounds are also used in drug design and have comparable stability issues in aqueous environments.
Uniqueness
This compound stands out due to its unique combination of an acridinone core and a thiazolylhydrazone moiety, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
92928-62-6 |
|---|---|
Formule moléculaire |
C22H27Cl2N5S |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
N-[[10-[2-(diethylamino)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C22H25N5S.2ClH/c1-3-26(4-2)14-15-27-19-11-7-5-9-17(19)21(18-10-6-8-12-20(18)27)24-25-22-23-13-16-28-22;;/h5-13,16H,3-4,14-15H2,1-2H3,(H,23,25);2*1H |
Clé InChI |
FLLPVUKUNAFOBK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C2=CC=CC=C2C(=NNC3=NC=CS3)C4=CC=CC=C41.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


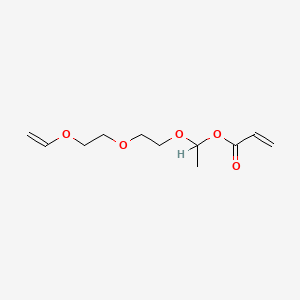
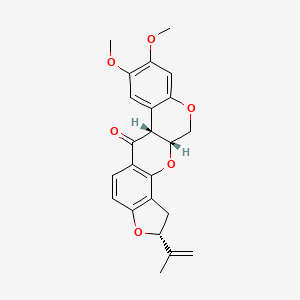
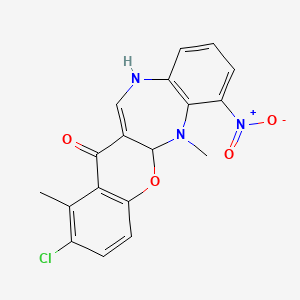
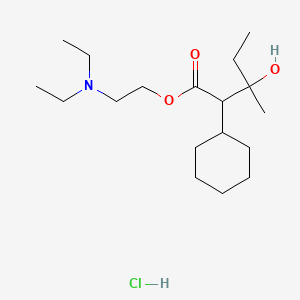
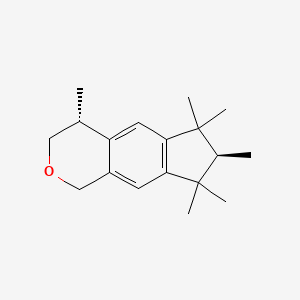
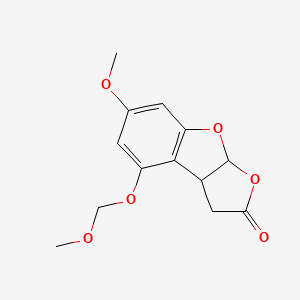
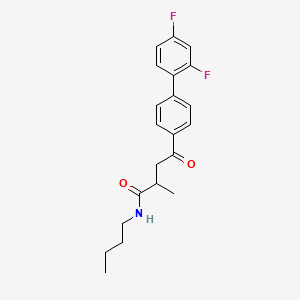
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
